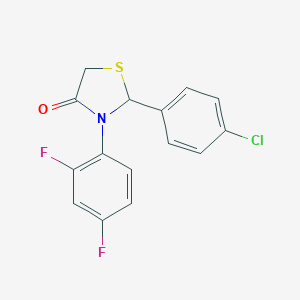
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one, also known as DCFZ, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
作用機序
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one also inhibits the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is also soluble in a range of solvents, which makes it easy to work with in the lab. However, 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has some limitations for lab experiments. It has low bioavailability and poor solubility in water, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use in combination with other anti-cancer agents. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to enhance the effectiveness of chemotherapy drugs in cancer cells. Another potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various scientific research studies. It exhibits anti-cancer, anti-inflammatory, and anti-diabetic properties, and has potential therapeutic applications in a range of diseases. Further studies are needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
合成法
The synthesis of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2,4-difluoroaniline and 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form the thiazolidinone ring. This method has been optimized to produce high yields of pure 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one.
科学的研究の応用
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-microbial agent.
特性
製品名 |
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C15H10ClF2NOS |
分子量 |
325.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChIキー |
MWNIXVPHLMJYIU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)

![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)

![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)